molecular formula C14H25NO2S B2891309 2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide CAS No. 2034244-13-6

2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide

Cat. No.: B2891309
CAS No.: 2034244-13-6
M. Wt: 271.42
InChI Key: IMHIWSZDEXWTSQ-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclopentyl group, a methoxytetrahydrothiopyran ring, and an acetamide functional group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxytetrahydrothiopyran ring: This step typically involves the use of sulfur-containing reagents and methoxylation reactions.

    Formation of the acetamide group: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the acetamide nitrogen, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, making it valuable in organic synthesis and medicinal chemistry.

    Biology: It may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find use in the development of new materials or as a precursor for industrial chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide can be compared with other similar compounds, such as:

    N-cyclopentyl-2-(4-methoxyphenyl)acetamide: This compound has a similar structure but lacks the thiopyran ring.

    2-cyclopropyl-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide: This compound has a cyclopropyl group instead of a cyclopentyl group.

    N-cyclopentyl-2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetamide: This compound features a quinoline ring instead of the thiopyran ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.

Properties

IUPAC Name

2-cyclopentyl-N-[(4-methoxythian-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO2S/c1-17-14(6-8-18-9-7-14)11-15-13(16)10-12-4-2-3-5-12/h12H,2-11H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMHIWSZDEXWTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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